molecular formula C12H9F3N2O2 B1391609 (3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1215524-83-6

(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol

Cat. No. B1391609
M. Wt: 270.21 g/mol
InChI Key: IZYRGYPBOPGZDW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

A study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . It was found that the cyclocondensation strategy is not feasible; thus, the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .


Chemical Reactions Analysis

The direct alkylation of the 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides furnishes a mixture of N- and O-alkylated products in ratios that depend mostly on the substrate choice . When the same reaction was performed with a more complex alkylating agent (5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, a brominated enone), only the N-alkylated pyrimidine was observed .


Physical And Chemical Properties Analysis

The compound is a white solid with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR values are also provided .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The compound has been synthesized and structurally analyzed using X-ray diffraction, revealing details like conformational disorder and dihedral angles between different rings in the compound (Akkurt et al., 2003).

  • Molecular Structure and Stability : Various studies have detailed the molecular structure and stability of similar pyrimidine derivatives. These studies provide insights into the bond angles, conformation, and crystalline structures of related compounds (Gao et al., 2010), (Kang et al., 2015).

Chemical Properties and Reactions

  • Dissociation Constants and Thermodynamics : Studies have examined the dissociation constants and thermodynamic parameters of similar pyrimidine derivatives, which are crucial for understanding their reactivity in different environments (Bhesaniya & Baluja, 2014).

  • Regioselective Synthesis and Applications : Research on the regioselective synthesis of pyrimidine hybrids, including those with trifluoromethyl groups, explores their potential applications in fields like pharmacology (Zanatta et al., 2020).

Optical and Electronic Properties

  • Nonlinear Optical Exploration : The optical and electronic properties of thiopyrimidine derivatives have been extensively studied, highlighting their potential in nonlinear optics and other high-tech applications (Hussain et al., 2020).

Mechanistic Insights and Catalysis

  • Mechanistic Studies : Investigations into the mechanisms of reactions involving similar compounds provide insights into their potential as catalysts and in synthesis processes (Anga et al., 2014).

  • Transesterification Catalysis : Some research indicates the use of related compounds as organocatalysts in transesterification reactions, pointing to potential applications in chemical synthesis (Ishihara et al., 2008), (Ishihara et al., 2008).

properties

IUPAC Name

[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYRGYPBOPGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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